Cobalt;2,3-dichloropyridine
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
15043-96-6 |
|---|---|
Molecular Formula |
C5H3Cl2CoN |
Molecular Weight |
206.92 g/mol |
IUPAC Name |
cobalt;2,3-dichloropyridine |
InChI |
InChI=1S/C5H3Cl2N.Co/c6-4-2-1-3-8-5(4)7;/h1-3H; |
InChI Key |
LBXHBIJBNUZEOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)Cl.[Co] |
Origin of Product |
United States |
The 2,3 Dichloropyridine Ligand: Synthesis and Reactivity Relevant to Coordination
Advanced Synthetic Methodologies for 2,3-Dichloropyridine (B146566)
The synthesis of 2,3-dichloropyridine can be achieved through several advanced routes, each with its own set of advantages and challenges. These methods often involve multistep processes, catalytic approaches, and an understanding of the underlying reaction mechanisms.
A prevalent industrial method for synthesizing 2,3-dichloropyridine involves the selective dehalogenation of more highly chlorinated pyridines. A common starting material for this process is 2,6-dichloropyridine, which is first chlorinated to yield 2,3,6-trichloropyridine. sciencemadness.orgwikipedia.orgresearchgate.net The subsequent step involves the selective hydrogenation of 2,3,6-trichloropyridine to remove the chlorine atom at the 6-position. sciencemadness.orgwikipedia.orgresearchgate.net
This selective hydrogenation is typically carried out using a catalyst, such as palladium on carbon (Pd/C), in the presence of a hydrogen donor and an acid-binding agent. nih.govnist.gov The reaction can be performed under hydrogen gas pressure or by using catalytic transfer hydrogenation (CTH) with a hydrogen donor like formate. nih.govnih.gov The use of an acid-binding agent, such as triethylamine or pyridine (B92270), is crucial for improving the selectivity of the dechlorination towards the desired 2,3-dichloropyridine. The yield for this two-step process, starting from 2,6-dichloropyridine, can be as high as 85.7% with a purity of 99.5% or greater. wikipedia.org
| Starting Material | Key Steps | Catalyst/Reagents | Reported Yield | Purity |
|---|---|---|---|---|
| 2-Chloronicotinic Acid | Amidation, Hofmann degradation, Diazotization, Sandmeyer reaction | PCl3, NaOH, CuO | 70.33% | 98.5% |
| 2,6-Dichloropyridine | Chlorination, Selective Hydrogenation | Cl2, Lewis Acid (e.g., FeCl3, AlCl3), Pd/C, H2 or Hydrogen Donor, Acid-binding agent | Up to 85.7% | ≥99.5% |
| 3-Aminopyridine | Chlorination, Diazotization/Chlorination (One-pot) | Fe(II) or Fe(III) catalyst, H2O2/HCl or Cl2, Cu(I) or Cu(II) catalyst, NaNO2 | >74.1% | >99.2% |
The construction of the pyridine ring itself through cycloaddition and annulation reactions represents a more fundamental approach to synthesizing substituted pyridines like 2,3-dichloropyridine. rsc.org While specific examples leading directly to 2,3-dichloropyridine are not extensively detailed in readily available literature, the general principles of these strategies are well-established. Most syntheses of pyridine rings rely on either the condensation of carbonyl compounds or cycloaddition reactions. nih.gov
Diels-Alder type cycloadditions can be employed to form a six-membered ring, which is then aromatized to the pyridine system. rsc.org Inverse electron demand Diels-Alder reactions are often more successful for pyridine synthesis. rsc.org Annulation reactions, which involve the formation of a ring onto a pre-existing structure, also provide a pathway to construct the pyridine core. These strategies offer the potential for creating a wide variety of substituted pyridines, although their application to the specific synthesis of 2,3-dichloropyridine would require carefully chosen precursors and reaction conditions.
Catalysis plays a pivotal role in several key steps of 2,3-dichloropyridine synthesis. In the chlorination of 2,6-dichloropyridine to 2,3,6-trichloropyridine, Lewis acids such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) are commonly used as catalysts. sciencemadness.orgwikipedia.org
The selective hydrogenation of 2,3,6-trichloropyridine to 2,3-dichloropyridine is heavily reliant on catalytic methods. Palladium on carbon (Pd/C) is a widely used catalyst for this transformation. nih.gov The efficiency and selectivity of this catalytic dechlorination can be influenced by the choice of solvent, hydrogen donor, and the presence of an acid-binding agent. nih.govnist.gov For instance, a one-pot process starting from 3-aminopyridine utilizes iron (Fe²⁺ or Fe³⁺) as a chlorination catalyst and subsequently copper (Cu⁺ or Cu²⁺) as a catalyst for the diazotization/chlorination reaction. researchgate.net
The formation of 2,3-dichloropyridine through various synthetic routes involves a series of well-understood reaction mechanisms. The synthesis from 2-chloronicotinic acid, for example, proceeds through several distinct mechanistic steps. mdpi.com The initial amidation is a standard conversion of a carboxylic acid to an amide. This is followed by the Hofmann degradation, a reaction in which an amide is converted to a primary amine with one fewer carbon atom via a bromine or chlorine in a basic solution. The subsequent diazotization of the resulting 2-chloro-3-aminopyridine involves the treatment with a nitrite source in an acidic medium to form a diazonium salt. Finally, the Sandmeyer reaction utilizes a copper(I) salt to replace the diazonium group with a chloride, yielding the desired 2,3-dichloropyridine. mdpi.com
In the synthesis from polychloropyridines, the mechanism of selective catalytic hydrogenation is of primary interest. The palladium catalyst facilitates the cleavage of the C-Cl bond and its replacement with a C-H bond. The selectivity for the 6-position over the 2- and 3-positions is a key aspect of this process and is influenced by steric and electronic factors of the substrate and the catalyst surface.
Multistep Synthetic Routes for Positional Isomers
Reactivity Profiles of 2,3-Dichloropyridine for Ligand Functionalization and Complexation
The chemical behavior of 2,3-dichloropyridine is dominated by the two chlorine substituents on the aromatic ring. These halogens serve as reactive handles for modifying the ligand structure, primarily through two major classes of reactions: palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. These transformations are key to designing functionalized pyridine-based ligands for coordination chemistry.
Halogen-Mediated Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they are widely applied to functionalize halo-pyridines. nih.govrsc.org
The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, has been successfully applied to polychlorinated pyridines. For instance, 2,3,5-trichloropyridine can be selectively coupled with various arylboronic acids to yield 3,5-dichloro-2-arylpyridines, demonstrating the preferential reactivity of the chlorine atom at the 2-position. nih.gov In dihalogenated pyridines, such as 2,4-dibromopyridine, the regioselectivity of the coupling (i.e., which halogen reacts) can be influenced by the nature of the palladium catalyst system. acs.orgresearchgate.net For 2,3-dichloropyridine, the C2-position is generally more reactive in cross-coupling reactions due to the electronic influence of the adjacent ring nitrogen atom. nih.gov
Another significant halogen-mediated reaction is the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond. This reaction has been effectively used to couple various anilines with 2,3-dichloropyridine, further expanding the library of potential ligands derived from this scaffold.
| Reaction Type | Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 2,3-Dichloropyridine | Arylboronic Acid (Ar-B(OH)₂) | Pd(OAc)₂ / Ligand | 2-Aryl-3-chloropyridine |
| Buchwald-Hartwig Amination | 2,3-Dichloropyridine | Amine (R-NH₂) | Pd Catalyst / Ligand / Base | 2-Amino-3-chloropyridine |
| Sonogashira Coupling | 2,3-Dichloropyridine | Terminal Alkyne (RC≡CH) | Pd Catalyst / CuI / Base | 2-Alkynyl-3-chloropyridine |
| Stille Coupling | 2,3-Dichloropyridine | Organostannane (R-SnR'₃) | Pd Catalyst | 2-Alkyl/Aryl-3-chloropyridine |
Nucleophilic Substitution Patterns on the Pyridine Ring
The electron-deficient nature of the pyridine ring, enhanced by the presence of electron-withdrawing halogen substituents, makes 2,3-dichloropyridine susceptible to nucleophilic aromatic substitution (SNAr). wikipedia.org In this reaction, a nucleophile attacks the aromatic ring and displaces one of the halide leaving groups. wikipedia.orgyoutube.com
The regioselectivity of the SNAr reaction on 2,3-dichloropyridine is a critical consideration. The chlorine atom at the 2-position (α to the nitrogen) is generally more activated towards nucleophilic attack than the chlorine at the 3-position (β to the nitrogen). This is because the electronegative nitrogen atom can effectively stabilize the negative charge of the Meisenheimer complex intermediate, particularly when the attack occurs at the ortho (C2) or para (C4) positions. youtube.comresearchgate.net
A wide range of nucleophiles can be employed in these reactions, including alkoxides, thiolates, and amines. The relative reactivity of halopyridines in SNAr reactions often follows the trend F > Cl > Br > I, indicating that the initial attack by the nucleophile is the rate-determining step, and the high electronegativity of fluorine enhances the electrophilicity of the carbon center. youtube.com However, for pyridines with additional activating groups, such as a nitro group, the displacement of chlorine by nucleophiles like glutathione proceeds readily. researchgate.net The reaction is less favorable on chloropyridines compared to more electron-deficient heterocycles like chloropyrimidines, but can be facilitated by the presence of other electron-withdrawing groups on the pyridine ring. nih.gov
| Nucleophile | Reagent Example | Typical Product (at C2-position) |
|---|---|---|
| Alkoxide | Sodium Methoxide (NaOMe) | 3-Chloro-2-methoxypyridine |
| Thiolate | Sodium Thiophenoxide (NaSPh) | 3-Chloro-2-(phenylthio)pyridine |
| Amine | Aniline (PhNH₂) | N-Phenyl-3-chloropyridin-2-amine |
| Hydroxide | Sodium Hydroxide (NaOH) | 3-Chloro-2-hydroxypyridine |
Synthesis and Structural Elucidation of Cobalt Ii/iii Complexes with 2,3 Dichloropyridine
Rational Design Principles for Cobalt-2,3-Dichloropyridine Complexes
The design of cobalt complexes with 2,3-dichloropyridine (B146566) is guided by established principles that allow chemists to target specific structures and properties. These principles involve the careful selection of the cobalt's oxidation state and accompanying counterions, the ratio of ligand to metal, and the solvent and reaction environment.
Selection of Cobalt Oxidation State and Associated Counterions
The choice between cobalt(II) and cobalt(III) is a primary consideration in the design of these complexes. Cobalt(II) is a common starting point, forming labile, high-spin complexes in various coordination geometries. mdpi.com In contrast, cobalt(III) typically forms octahedral complexes that are inert to ligand substitution. mdpi.com The synthesis often begins with a stable cobalt(II) salt, such as cobalt(II) chloride or cobalt(II) acetate (B1210297), which can then be oxidized to cobalt(III) during the reaction, often by exposure to air. mdpi.comwikipedia.org
Table 1: Properties of Cobalt Oxidation States Relevant to Complex Design
| Oxidation State | Electron Configuration | Common Geometries | Magnetic Properties | Labile/Inert |
|---|---|---|---|---|
| Cobalt(II) | d⁷ | Tetrahedral, Octahedral, Square Pyramidal | Paramagnetic (High-Spin) | Labile |
| Cobalt(III) | d⁶ | Octahedral | Diamagnetic (Low-Spin) | Inert |
Ligand to Metal Stoichiometry and Coordination Number Considerations
The stoichiometry, or the molar ratio of 2,3-dichloropyridine to the cobalt salt, directly influences the coordination number of the final complex. Cobalt commonly displays coordination numbers of four, five, and six. libretexts.orgstackexchange.com Since 2,3-dichloropyridine is a monodentate ligand, coordinating through its nitrogen atom, different stoichiometries can be proposed to achieve these coordination numbers.
For instance, a 2:1 ligand-to-metal ratio with a cobalt(II) dihalide salt (e.g., CoCl₂) could yield a tetrahedral complex of the type [Co(2,3-Cl₂py)₂Cl₂]. A 4:1 ratio might lead to a tetrahedral [Co(2,3-Cl₂py)₄]²⁺ or, with smaller co-ligands, an octahedral [Co(2,3-Cl₂py)₄X₂] complex. The most common coordination number for cobalt is six, often resulting in a distorted octahedral geometry. wikipedia.orglibretexts.orglibretexts.org
Influence of Solvent Systems and Reaction Conditions
The choice of solvent is critical in the synthesis of coordination compounds. Solvents like methanol (B129727), ethanol (B145695), acetonitrile, or dimethylformamide (DMF) are chosen based on their ability to dissolve the reactants and facilitate the crystallization of the product. sciencemadness.orgnih.gov The solvent can also act as a competing ligand, potentially coordinating to the cobalt center and influencing the final product. For example, reactions in methanol may yield complexes where methanol molecules occupy coordination sites. rsc.org
Reaction conditions such as temperature and time must be carefully controlled. Heating can provide the necessary activation energy for the reaction but can also lead to decomposition or the formation of unwanted byproducts. The reaction time is adjusted to ensure the completion of the ligand substitution or coordination process.
Synthetic Strategies for Cobalt-2,3-Dichloropyridine Coordination Compounds
The synthesis of these complexes can be approached through several established methods in coordination chemistry, primarily direct coordination and, to a lesser extent, template-directed methodologies.
Direct Coordination and Ligand Exchange Approaches
The most straightforward method for preparing cobalt-2,3-dichloropyridine complexes is through direct coordination. This typically involves mixing a cobalt(II) salt, such as cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), with the 2,3-dichloropyridine ligand in a suitable solvent like ethanol or acetonitrile. sciencemadness.orgnih.gov The reaction mixture is often stirred at room temperature or gently heated to promote the formation of the complex, which may then precipitate from the solution or be isolated by slow evaporation of the solvent. mdpi.comnih.gov
Table 2: Illustrative Synthetic Conditions for Cobalt-Pyridine Type Complexes
| Cobalt Salt | Ligand | Stoichiometry (Co:L) | Solvent | Conditions | Plausible Product Geometry |
|---|---|---|---|---|---|
| CoCl₂·6H₂O | Pyridine (B92270) | 1:2 | Ethanol | Stirring, Heating | Tetrahedral ([Co(py)₂Cl₂]) sciencemadness.org |
| CoI₂ | Pyridine | 1:2 | Toluene | Heating (130°C) | Tetrahedral ([Co(py)₂I₂]) nih.gov |
| Co(NO₃)₂·6H₂O | 4'-Pyridyl-terpyridine | 1:1 | Methanol/CH₂Cl₂ | Layering, 1 week | Octahedral (Polymeric) mdpi.com |
Template-Directed Synthesis Methodologies
Template-directed synthesis is a more sophisticated approach where the cobalt ion acts as a template to organize precursor molecules, facilitating a cyclization reaction around the metal center to form a macrocyclic ligand. researchgate.net While highly effective for creating macrocyclic complexes, this method is less common for the synthesis of simple complexes with monodentate ligands like 2,3-dichloropyridine. However, it could be a viable strategy if 2,3-dichloropyridine were incorporated as a substituent on a larger molecule designed to undergo a template cyclization. researchgate.net
Post-Synthetic Ligand Modification within Pre-formed Cobalt Scaffolds
Post-synthetic modification (PSM) is a powerful strategy for fine-tuning the properties of coordination complexes. In the context of cobalt scaffolds containing 2,3-dichloropyridine, PSM can involve reactions that target the coordinated ligand itself. The chlorine substituents on the pyridine ring are potential sites for nucleophilic substitution reactions, although the electron-withdrawing nature of the pyridine nitrogen and the adjacent chlorine can deactivate the ring towards such transformations.
Research in related systems, such as the reactions of dichloropyridines with various nucleophiles, suggests that under specific conditions, one or both chlorine atoms could be replaced. For instance, reactions involving thiols or amines could lead to the formation of new ligands within the cobalt's coordination sphere, thereby altering the electronic and steric environment of the metal center. This approach allows for the creation of a diverse library of complexes from a single pre-formed cobalt-2,3-dichloropyridine precursor, which is particularly advantageous for screening catalytic activity or other functional properties.
Another avenue for PSM involves the reactivity of other functional groups that could be part of a more complex ligand system that also includes a 2,3-dichloropyridine moiety. While direct modification of the 2,3-dichloropyridine ring within a cobalt complex is challenging and not extensively documented, the principles of PSM remain a viable area for future exploration to create novel cobalt catalysts and materials.
Advanced Structural Characterization Techniques for Cobalt-2,3-Dichloropyridine Complexes
A comprehensive understanding of the structure of cobalt-2,3-dichloropyridine complexes is paramount for establishing structure-property relationships. A suite of advanced analytical techniques is employed to elucidate their molecular and electronic structures in both the solid-state and solution.
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For cobalt-2,3-dichloropyridine complexes, this technique provides invaluable information on:
Coordination Geometry: It reveals the coordination number and geometry of the cobalt center, which can range from tetrahedral to octahedral, and in some cases, distorted square pyramidal. bohrium.com
Bond Lengths and Angles: Precise measurements of Co-N and Co-Cl bond lengths, as well as the bond angles within the coordination sphere, offer insights into the nature of the metal-ligand interactions. For example, in a related dimeric cobalt(II) complex with a substituted pyridine ligand, Co-Cl distances were found to be 2.311(1) Å and 2.553(1) Å for bridging chlorides and 2.348(1) Å for a non-bridging chloride. rsc.org
Intermolecular Interactions: This technique can identify and characterize non-covalent interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding the packing of molecules in the crystal lattice. mdpi.com
The structural data obtained from single-crystal X-ray diffraction are fundamental for interpreting the results from other spectroscopic techniques and for computational modeling studies.
NMR spectroscopy is a powerful tool for characterizing the structure of diamagnetic cobalt(III) complexes in solution. For paramagnetic cobalt(II) complexes, the unpaired electrons can lead to significant line broadening and large chemical shift ranges, making standard NMR analysis challenging but not impossible. researchgate.net
¹H NMR: In diamagnetic Co(III) complexes, the coordination of 2,3-dichloropyridine to the cobalt center leads to shifts in the signals of the pyridine ring protons compared to the free ligand. chemicalpapers.commdpi.com The ¹H NMR spectrum of free 2,3-dichloropyridine in CDCl₃ shows signals at approximately 8.31 ppm, 7.78 ppm, and 7.23 ppm. chemicalbook.com Upon coordination, these chemical shifts would be altered, providing evidence of complex formation.
¹³C NMR: Similar to ¹H NMR, the ¹³C NMR spectrum provides information about the carbon framework of the complex. The chemical shifts of the carbon atoms in the 2,3-dichloropyridine ligand are sensitive to the coordination environment. chemicalpapers.commdpi.com Coordination to a cobalt(III) center typically results in a downfield shift of the carbon signals. chemicalpapers.com
Paramagnetic NMR: For Co(II) complexes, specialized NMR techniques and a wide spectral range may be necessary to observe the signals of the ligands. researchgate.net The large chemical shifts observed in paramagnetic complexes can sometimes be advantageous in resolving overlapping signals.
| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) | Reference |
|---|---|---|---|---|
| 2,3-Dichloropyridine | CDCl₃ | 8.31, 7.78, 7.23 | - | chemicalbook.com |
| 2,3-Dichloropyridine | DMSO | 8.57, 8.22, 7.61 | - | chemicalbook.com |
| trans-[Co(DH)₂(indole)Cl] | DMSO-d₆ | Methyl (DH): 2.33-2.41 | Oxime CH₃: 12.98, Imine C: 154 (shifted) | chemicalpapers.com |
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule and are sensitive to changes in bond strength and symmetry upon coordination. semanticscholar.org
IR Spectroscopy: The coordination of 2,3-dichloropyridine to cobalt is evidenced by shifts in the vibrational frequencies of the pyridine ring. The C=C and C=N stretching vibrations of the pyridine ring are particularly informative. um.edu.my Additionally, new bands corresponding to Co-N and Co-Cl stretching vibrations appear in the far-IR region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. researchgate.netresearchgate.net It is particularly useful for studying symmetric vibrations and for analyzing samples in aqueous solutions.
The changes in the vibrational spectra upon complexation can help to confirm the coordination of the 2,3-dichloropyridine ligand and provide insights into the strength of the metal-ligand bond. rsc.org
Mass spectrometry (MS) is used to determine the molecular weight of the cobalt-2,3-dichloropyridine complex and to obtain information about its composition and fragmentation patterns. nih.gov Electrospray ionization (ESI-MS) is a soft ionization technique that is well-suited for analyzing coordination complexes, often allowing for the observation of the intact molecular ion or key fragments. mdpi.com The isotopic pattern of cobalt and chlorine can be a useful tool in identifying and confirming the composition of the complex.
Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of crystalline materials that are not suitable for single-crystal X-ray diffraction. nih.govresearchgate.net PXRD patterns are a fingerprint of a specific crystalline phase and can be used for:
Phase Identification: By comparing the experimental PXRD pattern to databases or simulated patterns from single-crystal data, the crystalline phase of the bulk sample can be identified. researchgate.netresearchgate.net
Purity Assessment: The presence of impurity phases can be detected by the appearance of additional peaks in the PXRD pattern. nih.gov
Lattice Parameter Determination: The positions of the diffraction peaks can be used to determine the unit cell parameters of the crystal lattice. jocpr.comphysicsjournal.inresearchgate.net
| Technique | Information Obtained |
|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D structure, bond lengths, bond angles, coordination geometry, intermolecular interactions. bohrium.comrsc.orgmdpi.com |
| Nuclear Magnetic Resonance (NMR) | Structure in solution, ligand coordination, diamagnetic vs. paramagnetic nature. researchgate.netchemicalpapers.commdpi.comchemicalbook.com |
| Vibrational Spectroscopy (IR/Raman) | Metal-ligand bonding, functional groups, changes upon coordination. semanticscholar.orgum.edu.myresearchgate.netresearchgate.netrsc.org |
| Mass Spectrometry | Molecular weight, stoichiometry, fragmentation patterns. mdpi.comnih.gov |
| Powder X-ray Diffraction (PXRD) | Phase identification, purity, crystallinity, lattice parameters. nih.govnih.govresearchgate.netresearchgate.netresearchgate.netjocpr.comphysicsjournal.inresearchgate.net |
Thermogravimetric Analysis and Differential Thermal Analysis (TG/DTA)
Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are crucial techniques for understanding the thermal stability and decomposition pathways of cobalt-2,3-dichloropyridine complexes. researchgate.netmdpi.com The TGA curve provides information about weight loss as a function of temperature, while the DTA curve indicates whether the decomposition processes are endothermic or exothermic. researchgate.net
For instance, a typical TGA of a cobalt(II) complex might show multiple weight loss steps. researchgate.net The initial weight loss, often occurring at lower temperatures (e.g., 70-100 °C), can be attributed to the removal of lattice water molecules. mdpi.com Subsequent decomposition steps at higher temperatures correspond to the loss of the organic ligand, in this case, 2,3-dichloropyridine. mdpi.com The final residue at the end of the analysis is typically a stable cobalt oxide. mdpi.com
The DTA curve complements the TGA data by showing corresponding endothermic or exothermic peaks for each decomposition step. researchgate.net The decomposition of the ligand from the complex is often an endothermic process. researchgate.net By analyzing the TGA and DTA data, researchers can determine the thermal stability range of the complex and propose a decomposition mechanism. mdpi.com
Table 1: Illustrative TG/DTA Data for a Hypothetical Cobalt-2,3-Dichloropyridine Complex
| Temperature Range (°C) | Weight Loss (%) | DTA Peak | Assignment |
| 70-100 | ~5% | Endothermic | Loss of lattice water |
| 280-440 | ~60% | Endothermic | Decomposition of 2,3-dichloropyridine ligand |
| > 570 | - | Exothermic | Formation of cobalt oxide |
Note: This table is illustrative and the actual values would depend on the specific complex.
Coordination Geometries and Structural Distortions in Cobalt-2,3-Dichloropyridine Systems
The coordination environment around the cobalt center in complexes with 2,3-dichloropyridine is a key determinant of their physical and chemical properties. purdue.edu Cobalt(II), with its d⁷ electron configuration, and cobalt(III), with a d⁶ configuration, can adopt several coordination geometries, most commonly octahedral, tetrahedral, and square planar. purdue.edulookchemmall.comchemguide.co.uk
Octahedral, Tetrahedral, and Square Planar Geometries
Octahedral Geometry: Six-coordinate cobalt complexes are prevalent and typically adopt an octahedral geometry. chemguide.co.uk In these complexes, the cobalt ion is bonded to six ligands. chemguide.co.uk For cobalt(II) complexes with 2,3-dichloropyridine, this can be achieved through coordination with multiple 2,3-dichloropyridine molecules and/or other co-ligands or solvent molecules. nih.gov For example, a complex could have the formula [Co(2,3-Cl₂py)₄Cl₂], where four 2,3-dichloropyridine molecules and two chloride ions create the octahedral environment. The cobalt centers in such complexes can exhibit distortions from ideal octahedral geometry. nih.govrsc.org
Tetrahedral Geometry: Four-coordinate cobalt(II) complexes often exhibit a tetrahedral geometry. purdue.edu This is particularly common with large ligands like chloride, where steric hindrance prevents the coordination of six ligands. chemguide.co.uk A hypothetical example would be the [Co(2,3-Cl₂py)₂Cl₂] complex. Equilibria between octahedral and tetrahedral geometries can exist in solution, influenced by factors like temperature and solvent. lookchemmall.com
Square Planar Geometry: While less common for cobalt than for d⁸ metals like Ni(II), Pd(II), and Pt(II), square planar geometry is a possibility for four-coordinate cobalt(II) complexes, especially with strong field ligands. aristonpubs.comlibretexts.org The electronic configuration in a square planar field can lead to low-spin complexes. libretexts.org
Table 2: Common Coordination Geometries of Cobalt Complexes
| Coordination Number | Geometry | Examples |
| 6 | Octahedral | [Co(NH₃)₆]³⁺, [Co(H₂O)₆]²⁺ |
| 4 | Tetrahedral | [CoCl₄]²⁻ |
| 4 | Square Planar | [Co(CN)₄]²⁻ |
Influence of Steric and Electronic Factors on Molecular Geometry
The final geometry of a cobalt-2,3-dichloropyridine complex is a result of a delicate balance between steric and electronic factors. researchgate.netnih.govmdpi.com
Steric Factors: The size of the 2,3-dichloropyridine ligand, with its two chlorine atoms, plays a significant role. The steric bulk of the ligands can limit the number of molecules that can coordinate to the cobalt center, favoring lower coordination numbers like four (tetrahedral or square planar) over six (octahedral). chemguide.co.uk The arrangement of the ligands around the metal is also influenced by steric repulsion between them, which can lead to distorted geometries. nih.gov
Electronic Factors: The electronic properties of both the cobalt ion and the 2,3-dichloropyridine ligand are crucial. The d-electron configuration of the cobalt ion (d⁷ for Co(II), d⁶ for Co(III)) determines the crystal field stabilization energy (CFSE) for different geometries. The ligand field strength of 2,3-dichloropyridine influences the magnitude of the d-orbital splitting. Stronger field ligands favor the formation of low-spin complexes and can influence the preference for a particular geometry. mdpi.com For instance, the oxidation state of cobalt significantly impacts the preferred geometry, with Co(III) strongly favoring octahedral coordination due to its high CFSE in this arrangement. mdpi.comnih.gov
The interplay of these factors can lead to the formation of complexes with interesting structural features and, in some cases, the existence of different isomers or the co-crystallization of complexes with different coordination geometries. researchgate.net
Advanced Spectroscopic and Electronic Investigations of Cobalt 2,3 Dichloropyridine Complexes
Detailed Spectroscopic Analysis and Assignment
Spectroscopic techniques are fundamental in elucidating the electronic structure and properties of coordination complexes. For cobalt-2,3-dichloropyridine systems, a combination of absorption and emission spectroscopy provides critical insights.
The electronic absorption spectra of cobalt complexes, typically recorded in the UV-Visible range (200-800 nm), reveal transitions between electronic energy levels. semanticscholar.org For cobalt(II) complexes with pyridine-based ligands, characteristic absorption bands are often observed. For instance, cobalt(II) complexes with terpyridine ligands, which are structurally related to dichloropyridine, exhibit a visible band near 550 nm. rsc.org In cobalt(III) complexes, absorption maxima in the 300-600 nm range, with molar absorptivities between 50 and 300 M⁻¹cm⁻¹, are attributed to singlet-singlet d-d transitions (¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g). wmich.edu More intense bands observed between 200 and 300 nm are typically assigned to charge transfer transitions. wmich.edu
Fluorescence spectroscopy can also be employed to study the excited states of these complexes. While many cobalt complexes are weakly emissive, some, like certain cobalt(II) terpyridine complexes, do exhibit fluorescence with varying quantum yields. rsc.org For example, specific cobalt(II) terpyridine complexes show emission bands at 355, 421, and 454 nm upon excitation at 287, 368, and 335 nm, respectively. rsc.org The study of fluorescence is crucial for understanding the de-excitation pathways available to the complex after light absorption. wmich.edu
A representative dataset for the electronic absorption of a cobalt(II) complex with a substituted pyridine (B92270) ligand is presented below.
| Complex | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
| Co(L)₂₂ (L = 4'-phenyl-2,2':6',2''-terpyridine) | ~550 | - | d-d transition |
The absorption bands in the visible region of the spectrum for cobalt complexes are primarily due to ligand field or d-d transitions. For a d⁷ cobalt(II) ion in an octahedral field, three spin-allowed transitions are expected: ⁴T₁g(F) → ⁴T₂g(F) (ν₁), ⁴T₁g(F) → ⁴A₂g(F) (ν₂), and ⁴T₁g(F) → ⁴T₁g(P) (ν₃). nih.govjetir.org The energies of these transitions are directly related to the ligand field splitting parameter (10Dq) and the Racah interelectronic repulsion parameter (B), which provide a quantitative measure of the ligand field strength and the degree of covalency in the metal-ligand bond. nih.gov
In the case of low-spin d⁶ cobalt(III) complexes, the ground state is ¹A₁g. The two lowest energy spin-allowed transitions are typically ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g. semanticscholar.orgresearchgate.net The analysis of these ligand field bands, often with the aid of Tanabe-Sugano diagrams, allows for a detailed understanding of the electronic structure of the cobalt center in the complex. semanticscholar.orgresearchgate.net The position and intensity of these bands are sensitive to the nature of the ligands, including the steric and electronic effects of substituents like the chloro groups on the pyridine ring.
In addition to d-d transitions, cobalt complexes can exhibit intense charge transfer (CT) bands, which involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT). These bands are typically found in the ultraviolet region of the spectrum and are much more intense than d-d transitions. semanticscholar.orgwmich.edu For cobalt(III) complexes, ligand-to-metal charge transfer is common. The energy of these CT bands provides information about the redox properties of both the metal and the ligand.
Intermolecular interactions can also influence the electronic spectra of these complexes. For example, the interaction of a cobalt complex with DNA can lead to changes in the absorption spectrum, such as hypochromism or hyperchromism, and shifts in the absorption maxima. researchgate.netresearchgate.net These changes can be used to study the binding mode and affinity of the complex for the biomolecule.
Electrochemical Behavior and Redox Chemistry of Cobalt-2,3-Dichloropyridine Systems
Electrochemical techniques are powerful tools for investigating the redox properties of coordination compounds, providing information on the stability of different oxidation states and the kinetics of electron transfer.
Cyclic voltammetry (CV) is a widely used electrochemical technique to study the redox behavior of metal complexes. researchgate.netnih.gov A typical CV experiment involves scanning the potential of a working electrode and measuring the resulting current. The resulting voltammogram provides information about the formal redox potentials (E°') and the reversibility of the electron transfer processes. For many cobalt complexes, two distinct redox couples are often observed: Co(III)/Co(II) and Co(II)/Co(I). rsc.orgnih.gov The separation between the anodic and cathodic peak potentials (ΔEp) in a CV provides information about the electrochemical reversibility of the redox process. A reversible one-electron process at room temperature will have a ΔEp of approximately 59 mV.
The following table summarizes representative cyclic voltammetry data for cobalt complexes with pyridine-type ligands.
| Complex | Redox Couple | E₁/₂ (V vs. reference) | ΔEp (mV) | Scan Rate (mV/s) |
| [Co(bpy)₂(NO₃)₂] | Co(III)/Co(II) | - | - | 100 |
| [Co(bpy)₂(NO₃)₂] | Co(II)/Co(I) | - | - | 100 |
| Mixed-ligand Co(II) complex | Co(III)/Co(II) | - | - | 100 |
| Mixed-ligand Co(II) complex | Co(II)/Co(I) | - | - | 100 |
Note: Specific potential values for cobalt-2,3-dichloropyridine were not found. The table illustrates the type of data obtained from CV experiments on similar complexes. 'bpy' stands for 2,2'-bipyridine. researchgate.netnih.gov
The redox processes observed in cobalt-2,3-dichloropyridine complexes are typically metal-centered, involving the change in the oxidation state of the cobalt ion. The Co(II)/Co(III) redox couple is particularly important. The potential of this couple is sensitive to the nature of the ligands coordinated to the cobalt center. nih.gov Electron-withdrawing substituents on the pyridine ligand, such as the chloro groups in 2,3-dichloropyridine (B146566), are expected to make the cobalt center more electron-deficient, thus shifting the Co(III)/Co(II) redox potential to more positive values, making the Co(II) state easier to oxidize.
The Co(II)/Co(I) redox process is also frequently observed and is crucial in the context of catalytic applications where a low-valent cobalt species is required. rsc.orgresearchgate.net The stability and accessibility of these different oxidation states are key determinants of the chemical reactivity of the cobalt-2,3-dichloropyridine complex.
Ligand-Centered Redox Processes
In cobalt complexes, redox processes are not always confined to the metal center. The ligand itself can be an active participant in electron transfer reactions, a phenomenon known as ligand-centered redox activity. nih.gov In complexes containing ligands like 2,3-dichloropyridine, which belong to the broader class of polypyridine ligands, the aromatic system can accept or donate electrons. These processes typically occur at potentials distinct from the Co(II)/Co(III) or Co(II)/Co(I) couples. mdpi.com
The reduction of a Co(II)-pyridine type complex can lead to the formation of a Co(II) species with a ligand-radical-anion. nih.gov Conversely, oxidation can sometimes result in a Co(III) complex with a neutral ligand or, in other cases, a Co(II) complex with a ligand-radical-cation. The specific pathway is highly dependent on the ligand's electronic properties and the coordination environment. nih.gov For instance, in some cobalt complexes with redox-active guanidine (B92328) ligands, the first oxidation is metal-centered (CoII→CoIII), while a subsequent oxidation is ligand-centered, generating a radical cation on the ligand. nih.gov The presence of π-accepting character in the pyridine ring, enhanced by the electron-withdrawing chloro substituents, makes the 2,3-dichloropyridine ligand a potential site for reductive ligand-centered processes. Electrochemical studies, such as cyclic voltammetry, are crucial for identifying these ligand-based redox waves and distinguishing them from metal-based transfers. mdpi.comd-nb.info
Influence of Ligand Substituents on Redox Potentials
The electronic nature of substituents on the pyridine ligand profoundly influences the redox potentials of the cobalt center. nih.gov Substituents alter the electron density on the nitrogen donor atom, which in turn modulates the stability of the different oxidation states of the cobalt ion. The 2,3-dichloropyridine ligand features two chloro groups, which are electron-withdrawing. This property has a predictable effect on the redox potentials of the complex.
Electron-withdrawing substituents, such as chloro, cyano (CN), or trifluoromethyl (CF3) groups, decrease the electron density on the cobalt center. nih.gov This makes the complex more difficult to oxidize, as removing an electron from a more electron-poor metal center requires more energy. Consequently, the Co(II)/Co(III) redox potential shifts to more positive (anodic) values compared to complexes with unsubstituted or electron-donating groups. Conversely, these substituents make the complex easier to reduce, shifting the Co(II)/Co(I) potential to less negative (cathodic) values. researchgate.net
Studies on a series of bis(imino)pyridine cobalt(II) complexes have demonstrated this trend clearly. nih.gov The Co(II/III) oxidation potentials were shown to span a range of nearly 750 mV, strongly correlating with the electron-donating or electron-withdrawing nature of the substituents on the N-aryl groups. nih.gov This principle allows for the fine-tuning of the redox properties of cobalt complexes for specific applications, such as catalysis or redox mediation. nih.govresearchgate.net
Table 1: Influence of Substituents on Co(II)/Co(III) Redox Potentials in Selected Cobalt-Pyridine Type Complexes
| Complex Type | Substituent (R) | Redox Potential (V vs. Fc/Fc+) | Reference |
| Bis(imino)pyridine Cobalt | N(CH3)2 (donating) | ~0.3 V (inferred) | nih.gov |
| Bis(imino)pyridine Cobalt | H (neutral) | ~0.7 V | nih.gov |
| Bis(imino)pyridine Cobalt | CN (withdrawing) | ~1.05 V | nih.gov |
| Polypyridine Cobalt | 4,4'-di-tert-butyl-2,2'-bipyridine | 0.38 V | researchgate.net |
| Polypyridine Cobalt | 4,4'-dichloro-2,2'-bipyridine | 0.61 V | researchgate.net |
Note: This table presents illustrative data from related cobalt complexes to demonstrate the electronic effect of substituents. The exact potentials for Cobalt;2,3-dichloropyridine would require experimental determination.
Magnetic Properties and Spin States of Cobalt-2,3-Dichloropyridine Complexes
The magnetic properties of cobalt(II) complexes are highly sensitive to their coordination geometry and the ligand field environment. In a likely octahedral or pseudo-octahedral geometry, as would be expected for a complex like dichlorobis(2,3-dichloropyridine)cobalt(II), the Co(II) ion has a 3d7 electron configuration. This configuration can exist in either a high-spin (S = 3/2) or a low-spin (S = 1/2) state. nih.govrsc.org For most octahedral Co(II) complexes, particularly with halide and pyridine-type ligands, the ground state is the high-spin state. rsc.orgmdpi.com This results in paramagnetism, with magnetic moments significantly above the spin-only value of 3.87 B.M. due to a large, unquenched orbital angular momentum contribution arising from the orbitally degenerate 4T1g ground term. mdpi.com
High-Spin vs. Low-Spin Equilibria
The choice between a high-spin and a low-spin configuration is determined by the balance between the ligand field splitting energy (Δo) and the mean spin-pairing energy (P). libretexts.org
High-Spin (S=3/2): Occurs when Δo < P. The electrons occupy the d-orbitals to maximize spin multiplicity (t2g5 eg2). This is common for weak-field ligands. libretexts.org
Low-Spin (S=1/2): Occurs when Δo > P. The electrons fill the lower energy t2g orbitals first (t2g6 eg1). This requires strong-field ligands like cyanide or certain polypyridines. nih.govyoutube.com
Pyridine-based ligands are generally considered to be of intermediate field strength. While most simple cobalt(II)-pyridine complexes are high-spin, some systems can exhibit a temperature-dependent equilibrium between the high-spin and low-spin states, known as spin-crossover (SCO). rsc.orgunige.ch The 2,3-dichloropyridine ligand, with its electron-withdrawing chloro groups, is expected to be a weaker field ligand than unsubstituted pyridine. This would further favor a high-spin configuration, making a spin-crossover equilibrium less likely than in complexes with stronger-field pyridine-type ligands. The existence of a low-spin state would require a significant distortion from octahedral geometry or the presence of much stronger-field co-ligands. nih.gov
Magnetic Anisotropy and Zero-Field Splitting
For high-spin (S = 3/2) cobalt(II) complexes, the degeneracy of the spin states is lifted even in the absence of an external magnetic field, a phenomenon known as zero-field splitting (ZFS). nih.govmdpi.com This splitting arises from spin-orbit coupling and the influence of the distorted ligand field. ZFS is the primary source of magnetic anisotropy, which describes the directional dependence of the magnetic properties.
The ZFS is typically parameterized by the axial (D) and rhombic (E) parameters.
Axial Anisotropy (D): A non-zero D value indicates a splitting of the MS = ±1/2 and MS = ±3/2 states. A negative D value (easy-axis anisotropy) means the spin is preferentially aligned along the principal magnetic axis (z-axis), a property sought for single-molecule magnets. osti.gov A positive D value (easy-plane anisotropy) means the spin prefers to lie in the plane perpendicular to the principal axis. mdpi.com
Rhombic Anisotropy (E): A non-zero E value indicates a lifting of the degeneracy of the MS = ±1/2 and MS = ±3/2 doublets, signifying a deviation from axial symmetry. nih.gov
In distorted octahedral Co(II) complexes, both positive and negative D values are observed, and the sign and magnitude are exquisitely sensitive to small geometric distortions. mdpi.comosti.gov For example, a tetragonally compressed octahedron often leads to a positive D, while a tetragonally elongated or trigonal prismatic geometry can result in a negative D. rsc.orgnih.gov Given the low symmetry of the 2,3-dichloropyridine ligand, a significant rhombic component (E) would also be expected. rsc.orgnih.gov
Table 2: Representative Zero-Field Splitting Parameters for High-Spin Hexacoordinate Co(II) Complexes
| Complex Geometry | D (cm-1) | E (cm-1) | Anisotropy Type | Reference |
| Distorted Octahedral | +70.4 | --- | Easy-plane | mdpi.com |
| Distorted Octahedral | +64.0 | --- | Easy-plane | mdpi.com |
| Distorted Octahedral | -63 | --- | Easy-axis | osti.gov |
| Distorted Octahedral | +34 | ~11.3 (E/D ~ 1/3) | Easy-plane (Rhombic) | nih.gov |
| Pseudotetrahedral | -14.76 | 1.14 | Easy-axis (Rhombic) | nih.gov |
Note: This table provides examples of ZFS parameters from various high-spin Co(II) complexes to illustrate the range and types of magnetic anisotropy observed. The specific parameters for a this compound complex would depend on its precise molecular structure.
Theoretical and Computational Studies on Cobalt 2,3 Dichloropyridine Complexes
Quantum Chemical Investigations
Quantum chemical methods, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the properties of transition metal complexes. These computational techniques allow for the detailed examination of molecular and electronic structures, providing insights that are often difficult to obtain through experimental means alone.
Geometry Optimization and Electronic Structure Calculations
The first step in the computational study of a metal complex is typically geometry optimization. This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy structure on the potential energy surface. For a hypothetical cobalt(II) complex with two 2,3-dichloropyridine (B146566) ligands and two chloride ions, such as [Co(2,3-Cl₂Py)₂Cl₂], DFT calculations would be employed to predict key structural parameters.
Based on studies of similar cobalt(II) complexes with substituted pyridine (B92270) ligands, a tetrahedral coordination geometry around the cobalt center is often expected. researchgate.netresearchgate.net DFT calculations can provide precise values for bond lengths and angles. For instance, in related tetrahedral Co(II) complexes, Co-N bond lengths are typically in the range of 2.0 Å and Co-Cl bond lengths are around 2.2 Å. researchgate.net The electronic structure of the complex, which dictates its reactivity and physical properties, can also be determined. These calculations reveal the distribution of electrons within the molecule and the nature of the metal-ligand bonding.
To illustrate the type of data obtained from such calculations, the following table presents typical optimized geometry parameters for a generic tetrahedral Co(II)-pyridine complex, as specific data for the 2,3-dichloropyridine complex is not available.
| Parameter | Typical Calculated Value |
| Co-N Bond Length (Å) | ~2.0 - 2.1 |
| Co-Cl Bond Length (Å) | ~2.2 - 2.3 |
| N-Co-N Bond Angle (°) | ~100 - 110 |
| Cl-Co-Cl Bond Angle (°) | ~110 - 120 |
| N-Co-Cl Bond Angle (°) | ~105 - 115 |
Note: These are representative values from studies on analogous cobalt-pyridine complexes and are intended for illustrative purposes.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to understand chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy and composition of these orbitals provide insights into the electrophilic and nucleophilic nature of the complex.
In a typical cobalt(II)-dichloropyridine complex, the HOMO is likely to have significant metal d-orbital character, while the LUMO may be centered on the metal or have substantial contribution from the π* orbitals of the dichloropyridine ligands. researchgate.netresearchgate.net The energy gap between the HOMO and LUMO is an important indicator of the complex's kinetic stability and electronic transition energies. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Computational studies on analogous cobalt(II)-bipyridine complexes have shown that the HOMO can be localized to a significant extent on the cobalt atom (around 30-47%), with contributions from the pyridine ligands. researchgate.net The LUMO in these systems is often predominantly composed of cobalt d-orbitals. researchgate.net The specific energies and compositions of the frontier orbitals for a cobalt-2,3-dichloropyridine complex would be influenced by the electron-withdrawing nature of the chlorine substituents on the pyridine ring.
Below is an illustrative table of FMO properties for a hypothetical cobalt-2,3-dichloropyridine complex, based on general principles and data from related compounds.
| Orbital | Primary Character | Implied Reactivity |
| HOMO | Co(d-orbital) | Nucleophilic/Reductive |
| LUMO | Co(d-orbital) / Py(π*) | Electrophilic/Oxidative |
| HOMO-LUMO Gap | ~2-4 eV | Indicator of stability and color |
Note: The values and characterizations are estimations based on theoretical principles and data from similar complexes.
Prediction of Spectroscopic and Magnetic Parameters
Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. Time-dependent DFT (TD-DFT) is commonly used to calculate electronic absorption spectra (UV-Vis), providing information about the electronic transitions within the molecule. researchgate.netnih.gov For a cobalt(II) complex, these transitions often involve d-d transitions on the metal center and metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) bands.
Furthermore, calculations can predict vibrational frequencies (IR and Raman spectra), which are characteristic of the bonding within the complex. nih.gov Magnetic properties, such as the zero-field splitting parameters that are crucial for understanding the behavior of single-molecule magnets, can also be estimated using advanced computational techniques like CASSCF (Complete Active Space Self-Consistent Field). rsc.org
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving metal complexes, providing a level of detail that is often inaccessible experimentally.
Transition State Analysis for Ligand Exchange or Catalytic Pathways
For reactions such as ligand exchange, where one ligand is replaced by another, computational methods can identify the transition state—the highest energy point along the reaction pathway. nih.govsavemyexams.com The structure and energy of the transition state are critical for understanding the reaction kinetics. For a cobalt-2,3-dichloropyridine complex, a ligand exchange reaction might proceed through an associative, dissociative, or interchange mechanism. nih.gov Computational analysis can help distinguish between these pathways by locating the relevant transition state structures.
In the context of catalysis, where the cobalt complex might be involved in activating a substrate, computational modeling can map out the entire catalytic cycle. larionovgroup.comnih.gov This involves identifying all intermediates and transition states, providing a detailed picture of how the catalyst facilitates the chemical transformation. For example, in a hypothetical catalytic cycle involving a cobalt-2,3-dichloropyridine complex, DFT calculations could be used to explore the oxidative addition of a substrate, subsequent insertion or rearrangement steps, and the final reductive elimination of the product.
Reaction Energetics and Kinetic Predictions
The activation energy is directly related to the reaction rate; a higher activation energy corresponds to a slower reaction. Computational models can thus predict the feasibility and kinetics of a proposed reaction mechanism. For instance, by comparing the activation energies of different possible pathways for a catalytic reaction involving a cobalt-2,3-dichloropyridine complex, the most likely mechanism can be identified. These energetic predictions are invaluable for designing more efficient catalysts and for understanding the factors that control chemical reactivity.
Molecular Dynamics Simulations for Solution-Phase Behavior
Molecular Dynamics (MD) simulations are a powerful computational tool used to model the physical movements of atoms and molecules over time. This method allows researchers to study the dynamic behavior of complexes in solution, providing insights that are often inaccessible through static experimental techniques.
MD simulations on cobalt polypyridyl complexes have been used to investigate their interaction with biological macromolecules like DNA. nih.gov These studies provide a framework for how the solution-phase behavior of a Cobalt;2,3-dichloropyridine complex could be explored. The simulation would typically involve placing the cobalt complex within a "box" of solvent molecules (e.g., water) and calculating the forces between all atoms using a predefined force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a set period, revealing how the complex interacts with its environment.
Key insights that could be gained from MD simulations of this compound include:
Solvation Shell Structure: Determining the arrangement and dynamics of solvent molecules in the immediate vicinity of the cobalt ion and the 2,3-dichloropyridine ligand.
Ligand Flexibility: Observing the rotational and vibrational motions of the dichloropyridine ligand when coordinated to the cobalt center.
Conformational Dynamics: For larger complexes, such as those with multiple ligands, MD can reveal transitions between different stable or metastable conformations. nih.gov
Interaction with Other Solutes: Simulating the approach and binding or interaction with other molecules or ions present in the solution.
The results of such simulations are often presented as radial distribution functions (to show solvation shells), root-mean-square deviation (to assess structural stability), and various energetic analyses.
Table 1: Representative Parameters for a Hypothetical MD Simulation of a Cobalt-Pyridine Complex
| Parameter | Example Value/Description | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Defines the potential energy function used to calculate interatomic forces. |
| Solvent Model | TIP3P, SPC/E (for water) | An explicit representation of the solvent molecules. |
| System Size | ~50,000 atoms | The total number of atoms in the simulation box, including the complex and solvent. |
| Simulation Time | 100 - 500 nanoseconds | The duration of the simulation, which must be long enough to observe the phenomena of interest. |
| Temperature | 298 K (25 °C) | The temperature at which the simulation is run, kept constant by a thermostat algorithm. |
| Pressure | 1 atm | The pressure at which the simulation is run, kept constant by a barostat algorithm. |
Ligand Field Theory and Paramagnetic NMR Calculations
The electronic structure and magnetic properties of d-block metal complexes are central to their chemistry. For Cobalt(II), a d⁷ metal ion, these properties are explained by Ligand Field Theory (LFT) and can be probed experimentally and computationally using Paramagnetic Nuclear Magnetic Resonance (pNMR).
Ligand Field Theory (LFT)
LFT is an extension of molecular orbital theory that describes the electronic structure of transition metal complexes. libretexts.org It explains how the interaction between the metal's d-orbitals and the orbitals of the surrounding ligands leads to a splitting of the d-orbitals into different energy levels. For a typical octahedral Cobalt(II) complex, the five d-orbitals split into two sets: a lower-energy t₂g set and a higher-energy e₉* set. The energy difference between them is known as the ligand field splitting parameter (Δo or 10Dq).
The magnitude of this splitting depends on the nature of the ligand, as described by the spectrochemical series. Pyridine is considered a moderately strong-field ligand. The presence of two electron-withdrawing chlorine atoms on the pyridine ring in 2,3-dichloropyridine would be expected to influence its field strength. Cobalt(II) complexes can be either "high-spin" (S = 3/2) or "low-spin" (S = 1/2), depending on whether the ligand field splitting energy (10Dq) is smaller or larger than the energy required to pair electrons in the same orbital. uci.edu Most tetrahedral and many octahedral Co(II) complexes are high-spin. uci.edumdpi.com The electronic spectrum of the complex, which shows absorptions corresponding to transitions of electrons between the split d-orbitals (d-d transitions), can be used to experimentally determine the 10Dq value. nih.gov
Paramagnetic NMR (pNMR) Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy of paramagnetic molecules is a specialized technique that provides deep insight into their structure and electronic properties. Unlike the sharp signals seen in the NMR of diamagnetic compounds, the spectra of paramagnetic complexes, such as those of high-spin Co(II), feature signals that are spread over a very wide chemical shift range (e.g., from -100 to +200 ppm or more) and are often significantly broadened. researchgate.netrsc.org
This is because the unpaired electrons on the Co(II) center create a strong local magnetic field. The observed chemical shift (the hyperfine shift) has two main components:
Contact Shift: Resulting from the delocalization of unpaired electron spin density from the metal onto the ligand's atoms.
Pseudocontact Shift: A through-space effect arising from the magnetic anisotropy of the complex.
While challenging to acquire, these spectra are rich in information. researchgate.netnih.gov The magnitude of the shifts is highly sensitive to the geometric and electronic structure. Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to calculate these hyperfine shifts, helping to assign the experimental spectra and validate the proposed molecular structure. colab.ws For instance, calculations can correlate the observed chemical shifts of the pyridine ring protons with their distance from the cobalt center and the nature of the cobalt-ligand bond.
Table 2: Illustrative ¹H Paramagnetic NMR Shifts for a Co(II)-Pyridine System
| Proton Position | Typical Shift Range (ppm) | Primary Contribution | Notes |
| H2, H6 (α-protons) | +50 to +150 | Contact & Pseudocontact | Closest to the metal center, showing the largest shifts and broadening. |
| H3, H5 (β-protons) | -10 to +30 | Contact & Pseudocontact | Intermediate shifts, sensitive to spin delocalization mechanism. |
| H4 (γ-proton) | +20 to +60 | Contact & Pseudocontact | The sign and magnitude depend critically on the spin delocalization pathway. |
Note: This table provides representative values for illustrative purposes, based on general observations for Co(II)-pyridine complexes. The actual shifts for this compound would be influenced by the electronic effects of the chloro-substituents and the specific geometry of the complex.
Advanced Applications of Cobalt 2,3 Dichloropyridine Complexes in Catalysis and Materials Science
Homogeneous Catalysis by Cobalt-2,3-Dichloropyridine Systems
Homogeneous catalysis relies on catalysts that are soluble in the reaction medium. Cobalt complexes, particularly those with nitrogen-containing ligands like pyridines, are widely studied for their versatile catalytic activities. mdpi.com However, specific investigations detailing the performance of cobalt complexes with a 2,3-dichloropyridine (B146566) ligand in homogeneous catalytic systems are not found in the surveyed scientific literature.
Cobalt complexes are well-known catalysts for various oxidation reactions, including the aerobic oxidation of hydrocarbons such as ethylbenzene (B125841). researchgate.net The ligand environment around the cobalt center is crucial in tuning the catalyst's activity and selectivity. While cobalt complexes with other pyridine-based ligands (e.g., pyridinecarboxamide, terpyridine) have been successfully employed in such oxidations, no specific data, research findings, or detailed examples concerning the use of cobalt;2,3-dichloropyridine complexes for ethylbenzene oxidation or similar oxidation reactions have been identified.
The electrochemical and photochemical reduction of carbon dioxide (CO2) and the generation of hydrogen through the hydrogen evolution reaction (HER) are critical areas of catalysis research. Molecular cobalt complexes, often featuring polypyridyl ligands, are prominent candidates for these transformations due to cobalt's accessible redox states. mdpi.comyoutube.com These systems are studied for their efficiency in converting CO2 to valuable products like carbon monoxide (CO) or formic acid and for catalyzing the production of H2 from water. mdpi.com Despite the extensive research into cobalt-based molecular catalysts for reduction reactions, there are no available studies or data tables detailing the activity, efficiency, or mechanism of this compound complexes in CO2 reduction or hydrogen evolution.
Cobalt-based catalysts are instrumental in the polymerization of dienes, such as isoprene (B109036) and butadiene, and the oligomerization of olefins. wikipedia.orgresearchgate.net The steric and electronic properties of the ligands attached to the cobalt center significantly influence the catalytic activity, polymer molecular weight, and stereoselectivity (e.g., cis-1,4 vs. 3,4-polyisoprene). mdpi.com Numerous cobalt complexes with substituted pyridine-imine or pyridine-oxime ligands have been developed for these processes. mdpi.com However, a review of the literature did not yield any specific reports or datasets on the application of this compound as a catalyst or precatalyst in isoprene polymerization or olefin oligomerization.
Cobalt-catalyzed cross-coupling reactions have emerged as a cost-effective alternative to palladium-based methods for forming carbon-carbon bonds. researchgate.net Similarly, cobalt-catalyzed C-H activation is a powerful tool for the direct functionalization of otherwise inert C-H bonds, with pyridine-containing directing groups often being employed to ensure regioselectivity. chim.itresearchgate.net While the general field of cobalt-catalyzed cross-coupling and C-H activation is well-documented, including reactions involving various halogenated pyridines, specific studies detailing the synthesis and application of a well-defined this compound complex as a catalyst for these transformations are not available. princeton.edursc.org
Heterogeneous Catalysis Featuring Cobalt-2,3-Dichloropyridine Derivatives
In heterogeneous catalysis, the catalyst exists in a different phase from the reactants, which facilitates its separation and reuse. This is often achieved by immobilizing a homogeneous catalyst onto a solid support.
The design of supported catalysts involves anchoring metal complexes onto solid materials like silica, alumina, or carbon nanotubes. osti.govresearchgate.net This approach aims to combine the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. The interaction between the metal complex and the support material can significantly influence catalytic performance. mdpi.com While general methodologies for supporting cobalt complexes are well-established, the scientific literature lacks specific examples of designing or testing supported catalysts derived from this compound. There are no research findings or data tables available that describe the preparation, characterization, or catalytic performance of such heterogeneous systems.
Surface Interactions and Active Site Characterization
There is currently no specific data in the public domain detailing the surface interactions and active site characterization of catalysts based on "this compound." Research in heterogeneous catalysis involving cobalt complexes typically focuses on how the metal center and its ligand environment interact with support materials (like TiO₂, silica, or carbon nanotubes) and reactant molecules. Characterization techniques such as X-ray Photoelectron Spectroscopy (XPS), Transmission Electron Microscopy (TEM), and in-situ spectroscopy would be required to probe the electronic state of the cobalt, its coordination environment on a surface, and the nature of the active sites. However, such studies specifically for the 2,3-dichloropyridine ligand in conjunction with cobalt are not available.
Photophysical and Photochemical Applications
The photophysical and photochemical properties of "this compound" have not been specifically documented in the available literature.
The development of photosensitizers is a critical area of research, particularly for applications in photodynamic therapy (PDT) and light-driven chemical reactions. An effective photosensitizer must absorb light and efficiently transfer that energy, often to molecular oxygen, to produce reactive oxygen species like singlet oxygen. This process involves the molecule transitioning from a ground state to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state, which is responsible for the energy transfer.
While numerous cobalt complexes, especially those with porphyrin or bipyridine ligands, have been investigated for these properties, there is no available research on the development of "this compound" as a photosensitizer or any analysis of its potential energy transfer mechanisms.
Heterogeneous photocatalysis is a promising technology for environmental remediation. Semiconductors like titanium dioxide (TiO₂) are often doped with metals, including cobalt, to enhance their photocatalytic activity under visible light, enabling the degradation of organic pollutants. The metal dopant can help by trapping electrons, reducing the recombination of electron-hole pairs, and creating active sites for redox reactions.
However, the application of "this compound" complexes in the photocatalytic degradation of organic pollutants has not been reported in the scientific literature. Studies in this field tend to focus on the effects of cobalt ions or nanoparticles as dopants rather than specific coordination complexes with dichloropyridine ligands.
Advanced Materials and Device Integration
The integration of cobalt complexes into advanced materials and devices is an active area of research, but studies specifically involving "this compound" are absent.
Dye-sensitized solar cells (DSSCs) represent a key technology for solar energy conversion. Cobalt complexes, particularly those with bipyridine and phenanthroline ligands, have emerged as highly effective redox mediators, offering advantages over the traditional iodide/triiodide shuttle, such as higher open-circuit potentials and tunable redox properties. The performance of these cobalt-based electrolytes is highly dependent on factors like diffusion rates within the mesoporous TiO₂ anode.
Despite the extensive research on various cobalt complexes for DSSCs, there are no studies reporting the use or performance of "this compound" in these devices. The impact of the dichloro-substituted pyridine (B92270) ligand on the redox potential and performance in a DSSC remains an un-investigated area.
Table 1: Comparison of Selected Cobalt Redox Mediators in DSSCs (Illustrative Data) This table presents typical data for commonly studied cobalt bipyridine complexes to illustrate key performance metrics in DSSCs. No data is available for this compound.
| Redox Mediator System | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Power Conversion Efficiency (%) |
|---|---|---|---|
| [Co(bpy)₃]²⁺/³⁺ | 0.8 - 0.9 V | 12 - 15 | 6.0 - 9.0% |
| [Co(phen)₃]²⁺/³⁺ | 0.85 - 0.95 V | 13 - 16 | 7.0 - 10.5% |
| [Co(2,3-Cl₂-py)ₓ]²⁺/³⁺ | Not Reported | Not Reported | Not Reported |
Note: bpy = 2,2'-bipyridine; phen = 1,10-phenanthroline; 2,3-Cl₂-py = 2,3-dichloropyridine. Performance varies significantly with the dye, solvent, and anode structure used.
Cobalt(II) ions are widely used as nodes in the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). By selecting appropriate organic ligands, researchers can create materials with diverse structures (1D, 2D, or 3D) and functionalities, including magnetic, catalytic, or antifungal properties. Ligands containing pyridine groups are common in the synthesis of such polymers.
However, a search of the literature reveals no instances of "2,3-dichloropyridine" being used as a ligand to construct functional coordination polymers with cobalt. The electronic and steric effects of the two chlorine atoms on the pyridine ring could lead to novel network topologies and properties, but this potential remains unexplored.
Future Research Directions and Emerging Trends
Exploration of New Synthetic Pathways for Cobalt-2,3-Dichloropyridine Derivatives
The synthesis of cobalt complexes featuring pyridine-based ligands is a well-established area of coordination chemistry. sciencemadness.orgrsc.orgnih.gov Traditional methods often involve the reaction of a cobalt(II) salt, such as cobalt(II) chloride hexahydrate, with the desired pyridine (B92270) ligand in a suitable solvent like ethanol (B145695). sciencemadness.org The resulting complexes can exhibit different geometries, such as octahedral or tetrahedral, depending on the solvent and reaction conditions, which in turn influences their color and magnetic properties. sciencemadness.org For instance, the synthesis of bis(pyridine)dichlorocobalt(II) can result in a color change from the pinkish-rose of the octahedral solid to a blue-purple solution, indicating a shift to a tetrahedral geometry. sciencemadness.org
Future research is focused on developing more sophisticated and efficient synthetic routes to access a wider array of cobalt-2,3-dichloropyridine derivatives. This includes the exploration of solvothermal methods for the directional assembly of dinuclear complexes. rsc.org Another avenue of investigation involves the synthesis of mixed-ligand complexes, where the cobalt center is coordinated to both 2,3-dichloropyridine (B146566) and other functional ligands, such as dithiocarbamates, imidazoles, or amines. nih.gov These approaches aim to fine-tune the electronic and steric properties of the resulting complexes for specific applications. For example, a new family of bis(N-arylcarboximidoylchloride)pyridine cobalt(II) complexes has been synthesized and shown to be highly active for 1,3-butadiene (B125203) polymerization. rsc.org The synthesis of cobalt(III) porphyrin complexes containing a substituted pyridine ligand has also been reported, highlighting the versatility of these synthetic strategies. nih.gov
Integration with Supramolecular Architectures
The principles of supramolecular chemistry, which involve the assembly of molecules through non-covalent interactions, offer a powerful tool for constructing complex and functional materials from cobalt-2,3-dichloropyridine building blocks. rsc.org The formation of supramolecular structures is often guided by interactions such as hydrogen bonding and π-π stacking. mdpi.comnih.gov
Recent research has demonstrated the formation of diverse supramolecular cobalt(II) complexes. mdpi.comchemistryviews.orgresearchgate.net For instance, the reaction of a ligand with cobalt(II) picrate (B76445) and cobalt(II) acetate (B1210297) can lead to the formation of distinct supramolecular structures influenced by the counter-anions. mdpi.com In one case, intermolecular hydrogen bonds between coordinated methanol (B129727) molecules and oxygen atoms of a neighboring unit linked the components into a tri-polymer. mdpi.com Another study showed the synthesis of supramolecular triaminoguanidine-based cobalt(II) metallocycles, which exhibit antiferromagnetic exchange between the cobalt centers. chemistryviews.org The integration of cobalt-2,3-dichloropyridine units into such architectures could lead to materials with novel magnetic, catalytic, or host-guest properties. The self-assembly of dyads based on cobalt(II) phthalocyanine (B1677752) and pyridyl-functionalized fullerenes or anthracenes further illustrates the potential of coordination-driven self-assembly in creating functional systems. nih.gov
Advanced In-Situ Spectroscopic Characterization during Catalysis
Understanding the behavior of catalysts under real working conditions is crucial for optimizing their performance. Operando spectroscopy, which combines catalytic testing with simultaneous spectroscopic measurements, provides invaluable insights into the dynamic structural changes of catalysts. chimia.chscite.ai Techniques such as near-ambient pressure X-ray photoelectron spectroscopy (NAP-XPS), Fourier transform infrared spectroscopy (FTIR), and X-ray diffraction (XRD) can be used to monitor the surface and bulk states of cobalt-based catalysts during reactions. nih.govresearchgate.net
For example, operando studies on cobalt oxide catalysts for CO oxidation have revealed a complex network of reaction pathways, including the Mars-van-Krevelen mechanism involving the Co³⁺/Co²⁺ redox couple and oxygen vacancy formation. nih.govresearchgate.net Similarly, in situ X-ray absorption spectroscopy has been employed to study the oxidation state and coordination environment of cobalt phthalocyanine encapsulated in a coordinating polymer during CO₂ reduction. rsc.org This technique provided experimental evidence that the coordination environment of the cobalt center is potential-independent but pH-dependent. rsc.org Applying these advanced in-situ techniques to catalytic systems involving cobalt-2,3-dichloropyridine complexes will be essential for elucidating reaction mechanisms and identifying the true active species. For instance, in situ X-ray Raman scattering spectroscopy has been used to study the formation of cobalt carbides during Fischer-Tropsch synthesis. uu.nl
Development of Machine Learning Models for Structure-Activity Relationships
The vast design space for catalysts makes traditional experimental screening a time-consuming and resource-intensive process. Machine learning (ML) offers a powerful approach to accelerate catalyst discovery by building predictive models that relate catalyst structure to its activity. rsc.orgnih.govarxiv.org These models can efficiently guide experimental efforts by identifying promising catalyst candidates and optimal reaction conditions.
An interpretable, human-in-the-loop active machine learning framework has been successfully used to optimize Ni-Co/Al₂O₃ catalysts for CO₂ hydrogenation. rsc.orgnih.gov This approach compiled a dataset from a design space with over 50 million potential combinations in just eight iterations, leading to a significant improvement in methane (B114726) space-time yield. rsc.orgnih.gov The interpretation of the ML model predictions can also unveil key structure-performance relationships. rsc.orgnih.gov Recently, a computational framework using machine-learned force fields and a novel catalytic descriptor, the adsorption energy distribution, has been proposed to accelerate the discovery of catalysts for CO₂ to methanol conversion. arxiv.org The application of such ML models to cobalt-2,3-dichloropyridine-based catalysts could rapidly advance the design of new and improved catalysts for a wide range of chemical transformations.
Investigation of Spin-Crossover Phenomena and Molecular Magnetism
Cobalt(II) complexes are of significant interest due to their ability to exhibit spin-crossover (SCO) behavior and function as single-molecule magnets (SMMs). researchgate.netnih.gov A cobalt(II) ion (d⁷) can exist in either a low-spin (S=1/2) or high-spin (S=3/2) state, and in some complexes, a thermal interconversion between these states can occur. researchgate.netresearchgate.net This spin transition is accompanied by changes in magnetic and optical properties, making SCO compounds promising for applications in molecular switches and data storage. nih.govrsc.org
The coordination environment plays a critical role in determining the spin state of the cobalt(II) center. researchgate.net Gradual spin-crossover has been observed in cobalt(II) complexes with specific counter-anions, while others remain in a high-spin state over a wide temperature range. rsc.org The study of dinuclear cobalt(II) complexes has revealed solvent-modulated SCO behavior, with some desolvated samples showing a repeatable thermal hysteresis loop around room temperature. rsc.org Furthermore, polynuclear cobalt(II) complexes can exhibit slow magnetic relaxation at low temperatures, a characteristic of SMMs. nih.govufl.edu The investigation of spin-crossover and molecular magnetism in complexes containing the 2,3-dichloropyridine ligand could lead to the discovery of new materials with tunable magnetic properties. rsc.orgrsc.org
Interactive Data Table: Properties of Cobalt-2,3-dicholorpyridine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₃Cl₂CoN | nih.gov |
| Molecular Weight | 206.92 g/mol | nih.gov |
| IUPAC Name | cobalt;2,3-dichloropyridine | nih.gov |
| InChI | InChI=1S/C5H3Cl2N.Co/c6-4-2-1-3-8-5(4)7;/h1-3H; | nih.gov |
| InChIKey | LBXHBIJBNUZEOT-UHFFFAOYSA-N | nih.gov |
| Canonical SMILES | C1=CC(=C(N=C1)Cl)Cl.[Co] | nih.gov |
Q & A
Q. What are the standard methods for synthesizing and characterizing 2,3-dichloropyridine?
2,3-Dichloropyridine is synthesized via halogenation of pyridine derivatives. For example, nicotinamide can serve as a precursor, undergoing chlorination under controlled conditions . Key characterization techniques include:
- X-ray crystallography : Refinement using SHELX software (R = 0.025, wR = 0.054) confirms the monoclinic C2/c space group, planar pyridine ring (mean deviation = 0.003 Å), and Cl⋯Cl contacts (3.334 Å) .
- Spectroscopy : IR and NMR verify functional groups, with IR peaks at 1577 cm⁻¹ (C=N) and 803 cm⁻¹ (C-Cl) .
- Thermal analysis : Melting point (64–70°C) and solubility (slightly water-soluble) are critical for purity assessment .
Q. How is 2,3-dichloropyridine utilized in coordination chemistry?
2,3-Dichloropyridine acts as a ligand in copper(II) complexes (e.g., L₂CuX₂, where L = 2,3-dichloropyridine, X = Cl/Br). Synthesis involves reacting CuX₂ with the ligand in propanol/acetonitrile, yielding complexes like (2,3-dichloropyridine)₂CuBr₂ (62.8% yield) . Structural analysis reveals syn/anti conformers and Jahn-Teller distortions in tetrahedral geometries .
Advanced Research Questions
Q. How do magnetic properties vary in copper(II) complexes with 2,3-dichloropyridine?
Magnetic behavior depends on halide ligands and ligand conformation:
- Antiferromagnetism : (2,3-dichloropyridine)₂CuCl₂ exhibits weak antiferromagnetic coupling (J = -3.68 K) due to Cl-bridged superexchange pathways .
- Ferromagnetism : (2,3-dichloropyridine)₂CuBr₂ shows weak ferromagnetic interactions (J = 2.9 K), attributed to non-bridging Br⁻ ions and π-stacking .
- Paramagnetism : Complexes with disordered conformers (e.g., syn/anti mixtures) display paramagnetic behavior (θ = -0.9 K) .
Data Table : Magnetic Parameters of Cu(II) Complexes
| Compound | Magnetic Behavior | Coupling Constant (J/K) | Model |
|---|---|---|---|
| (2,3-DCP)₂CuCl₂ | Antiferromagnetic | -3.68(3) | 1D Heisenberg |
| (2,3-DCP)₂CuBr₂ | Ferromagnetic | +2.9(1) | Ising Model |
| (3-Br-2-Cl-py)₂CuBr₂ | Paramagnetic | θ = -0.9(1) | Curie-Weiss |
Q. How can structural disorder in 2,3-dichloropyridine crystals impact refinement reliability?
Disorder in the pyridine ring (e.g., N-atom and C-H group disorder due to crystallographic symmetry) complicates refinement. Strategies include:
- Restraints : Hydrogen atoms are geometrically positioned (C–H = 0.93 Å) with isotropic displacement parameters (Uiso = 1.2Ueq(C)) .
- Validation metrics : Rint = 0.044 and S = 1.01 indicate high data-to-parameter ratios (15.7:1) and model robustness .
- Software tools : SHELXL refines all F² data, while SHELXPRO interfaces with macromolecular applications .
Q. How to resolve discrepancies in thermochemical data for 2,3-dichloropyridine?
The standard molar enthalpy of formation (ΔfH°(g)) for 2,3-dichloropyridine shows a 35 kJ/mol deviation from Cox’s halogen increment model . Possible solutions:
- Remeasurement : Re-evaluate gas-phase enthalpies using combustion calorimetry.
- Theoretical modeling : Apply DFT to assess substituent effects (e.g., ortho-Cl vs. meta-Cl) .
Methodological Guidance
Q. What analytical techniques are critical for studying cobalt-2,3-dichloropyridine systems?
- Single-crystal XRD : Resolves ligand geometry (e.g., Cu–N bond lengths: 1.97–2.01 Å) and intermolecular interactions (e.g., π-stacking at 3.805 Å) .
- SQUID magnetometry : Quantifies magnetic susceptibility (e.g., χ vs. T plots for J calculation) .
- EPR spectroscopy : Detects Cu(II) d⁹ electronic environments (g∥ ≈ 2.25, g⊥ ≈ 2.05) .
Q. How to address contradictory magnetic data in structurally similar complexes?
Contradictions arise from lattice effects (e.g., halogen bonding vs. π-stacking):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
